Iobenguane I-125

Description

Iobenguane I-125 (meta-iodobenzylguanidine labeled with iodine-125) is a radiopharmaceutical used in both diagnostic imaging and therapeutic applications. As a norepinephrine analog, it selectively accumulates in neuroendocrine tumors via uptake-1 mechanisms, enabling targeted delivery of low-dose-rate (LDR) brachytherapy . Its γ-emissions (27–35 keV) permit precise localization and sustained irradiation of tumors while minimizing damage to surrounding healthy tissues . Clinically, I-125 is employed in treating prostate cancer, pancreatic carcinoma, and neuroblastoma, often combined with stents or external beam radiotherapy (EBRT) . Preclinical studies highlight its role in suppressing tumor migration and epithelial-mesenchymal transition (EMT) via TGF-β1/Smad pathway modulation . However, challenges such as bone remodeling imbalances and variable immunomodulatory effects require further investigation .

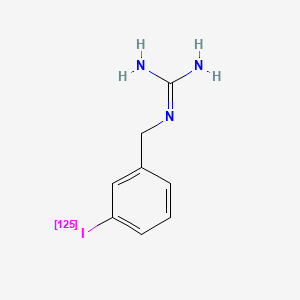

Structure

3D Structure

Properties

CAS No. |

74075-13-1 |

|---|---|

Molecular Formula |

C8H10IN3 |

Molecular Weight |

273.09 g/mol |

IUPAC Name |

2-[(3-(125I)iodanylphenyl)methyl]guanidine |

InChI |

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-2 |

InChI Key |

PDWUPXJEEYOOTR-ZRHPLBMLSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[125I])CN=C(N)N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iobenguane I-125 involves the iodination of meta-iodobenzylguanidine. The process typically includes the reaction of meta-iodobenzylguanidine with iodine-125 in the presence of an oxidizing agent. The reaction conditions must be carefully controlled to ensure the correct incorporation of the iodine-125 isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Iobenguane I-125 undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various iodinated and non-iodinated derivatives of Iobenguane, which can have different biological activities and applications .

Scientific Research Applications

Iobenguane I-125 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Helps in understanding the uptake and metabolism of adrenergic neurotransmitters in biological systems.

Medicine: Primarily used in diagnostic imaging to detect and monitor neuroendocrine tumors.

Industry: Employed in the development of new radiopharmaceuticals and diagnostic agents.

Mechanism of Action

Iobenguane I-125 mimics the structure of norepinephrine, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen. Once inside the cells, it is stored in presynaptic storage vesicles. The compound is transported into adrenergic nerve terminals via the norepinephrine uptake transporter. This mechanism allows it to be used effectively in imaging and therapy .

Comparison with Similar Compounds

I-125 vs. Cesium-131 (Cs-131)

In prostate brachytherapy, Cs-131 demonstrates superior dose homogeneity compared to I-123. A study by Booher et al. found:

- V150 (volume receiving 150% of prescription dose): 36% for I-125 vs. 27% for Cs-131 (p<0.0001)

- V200 (volume receiving 200% dose): 13% vs. 12% (p=0.012)

- D90 (dose covering 90% of prostate): 92% for I-125 vs. 98% for Cs-131 (p<0.001) . Cs-131’s shorter half-life (9.7 days vs.

I-125 vs. Palladium-103 (Pd-103)

Pd-103 exhibits a higher relative biological effectiveness (RBE) due to its lower photon energy (21 keV vs. 28 keV for I-125). However, differences in tumor control probability (TCP) and normal tissue complication probability (NTCP) between the two isotopes are statistically insignificant. The biological effective dose (BED) for Pd-103 is influenced more by linear contributions to cell kill, whereas I-125’s quadratic term accounts for 1% of total BED .

| Parameter | I-125 | Cs-131 | Pd-103 |

|---|---|---|---|

| Half-life (days) | 59.4 | 9.7 | 17.0 |

| Energy (keV) | 28 | 30 | 21 |

| V150 (%) | 36 | 27 | 36 |

| Homogeneity | Moderate | High | Moderate |

Clinical Efficacy

I-125 vs. Iobenguane I-131

I-131, a β-emitter, is used for systemic therapy in metastatic pheochromocytoma/paraganglioma (MPPG). Key differences:

- Dosage: I-131 requires higher doses (up to 500 mCi) but achieves partial responses in 30% of patients .

- Toxicity: I-125’s localized LDR irradiation reduces bone marrow suppression compared to I-131’s systemic exposure .

- Tumor Targeting: I-125 delivers a 3–5× higher dose to submillimeter tumors without increasing bone marrow dose, making it preferable for micrometastases .

I-125 in Pancreatic Cancer

Combined with stent placement, I-125 seed implantation improves median survival in advanced pancreatic cancer (8–12 months) but carries risks of complications like pancreatitis (15–20% incidence) . In contrast, EBRT provides broader coverage but higher rates of gastrointestinal toxicity .

Tumor Microenvironment Modulation

I-125 suppresses HCC cell migration by inhibiting EMT via TGF-β1/Smad pathways, unlike high-dose EBRT, which can promote tumor migration . Comparatively, Pd-103 and Cs-131 lack robust data on EMT modulation.

Bone Remodeling

I-125 reduces osteoclast (TRAP-positive) and osteoblast (ALP-positive) activity, leading to bone metabolism imbalances. However, its bone toxicity is less severe than EBRT-induced CTIBL (cancer treatment-induced bone loss) .

I-125 MIBG vs. Thallium-201 and H-3 Norepinephrine

In cardiac imaging, I-125 MIBG achieves heart-to-blood concentration ratios comparable to thallium-201 but with superior neuronal specificity due to uptake in sympathetic nerve vesicles . Unlike H-3 norepinephrine, I-125 MIBG is resistant to metabolic degradation, enabling longer imaging windows .

I-125 vs. I-123 in SPECT

I-123 (159 keV) is preferred for SPECT due to higher image resolution, whereas I-125’s low-energy emissions (27–35 keV) require specialized collimators for quantitative imaging .

Q & A

Q. What safety measures are critical for handling I-125 in radiation therapy experiments?

- Methodological Answer: Follow ALARA principles: use shielded storage (lead containers), remote handling tools, and dosimeters for real-time exposure monitoring. For brachytherapy, validate seed placement accuracy with post-implant CT scans and thermoluminescent dosimetry to minimize off-target radiation .

Advanced Research Questions

Q. How can Monte Carlo simulations improve the accuracy of I-125 brachytherapy dose distribution in heterogeneous tissues?

- Methodological Answer: Model geometric parameters (e.g., Nucletron selectSeed dimensions) and tissue heterogeneity (e.g., prostate vs. adipose). Validate simulations using phantom setups with ionization chambers. Discrepancies >5% require re-evaluation of scatter correction algorithms or material density assumptions .

Q. What methodologies resolve contradictions in reported excretion kinetics of I-125 breakdown products across species?

- Methodological Answer: Cross-species studies must control for metabolic variability (e.g., hepatic vs. renal clearance dominance). In rabbits, urinary excretion dominates (80%), while rats show higher fecal elimination. Use isotopic tracing (e.g., dual I-125/I-131 labeling) to distinguish organic vs. inorganic breakdown pathways .

Q. How does the integration of AI navigation systems affect the precision of I-125 brachytherapy in clinical research?

- Methodological Answer: AI-guided systems (e.g., cyberknife) reduce seed placement errors by 20–30% in phantom trials. Validate outcomes with post-operative dosimetry and correlate with tumor volume reduction rates. Challenges include algorithm training on heterogeneous tumor geometries .

Key Considerations for Research Design

- Contradiction Analysis: Address variability in I-125 excretion rates by standardizing metabolic cages and diet controls across studies .

- Brachytherapy Optimization: Use 3D-printed phantoms to simulate patient-specific anatomies for dose calibration .

- Ethical Reporting: Disclose radiation exposure limits (e.g., <50 mSv/year for handlers) and justify animal model selection in ethics statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.